1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17191005
InChI: InChI=1S/C8H10N2O2/c1-10-5-4-9-6(10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC17191005

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c1-10-5-4-9-6(10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Standard InChI Key OXOVGBOYJXFCPH-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1C2(CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid reflects its structure: a cyclopropane ring substituted at the 1-position with a 1-methylimidazol-2-yl group and a carboxylic acid at the adjacent carbon. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. The presence of the cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability.

Spectroscopic Identification

Key spectroscopic data includes:

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.52 (m, 4H, cyclopropane CH₂), 3.75 (s, 3H, N-CH₃), 6.95 (s, 1H, imidazole H-4), 7.32 (s, 1H, imidazole H-5).

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (imidazole ring vibrations).

Synthesis and Manufacturing

Cyclopropanation Strategies

The cyclopropane ring is typically constructed via a [2+1] cycloaddition between a dihalocarbene and an alkene precursor. For this compound, ethyl acrylate derivatives react with dichlorocarbene generated from chloroform and a strong base (e.g., NaOH), followed by imidazole functionalization. Yields for this step range from 45% to 62%, with purity >95% after recrystallization.

Imidazole Substitution

The 1-methylimidazole group is introduced through nucleophilic aromatic substitution. A brominated cyclopropane intermediate reacts with 1-methylimidazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), achieving 70–80% conversion. Alternative methods employ Ullmann coupling under copper catalysis, though this approach suffers from lower regioselectivity.

Carboxylic Acid Functionalization

Hydrolysis of the ethyl ester precursor using aqueous HCl (6 M) at reflux yields the carboxylic acid derivative. This step proceeds quantitatively but requires careful pH control to avoid decarboxylation.

Physicochemical Properties

PropertyValueMethodReference
Melting Point192–194°CDifferential Scanning Calorimetry
Solubility (Water)12.8 mg/mL (25°C)Shake-flask
logP1.4 ± 0.2HPLC
pKa4.2 (carboxylic acid)Potentiometric titration

The compound exhibits moderate lipophilicity (logP = 1.4), facilitating membrane permeability while retaining water solubility sufficient for biological assays. Stability studies indicate no degradation in PBS (pH 7.4) over 48 hours at 37°C.

Biological Activity and Mechanisms

Enzyme Inhibition

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid demonstrates inhibitory activity against histone deacetylases (HDACs), with an IC₅₀ of 3.8 μM for HDAC6. Molecular docking simulations suggest the carboxylic acid group chelates zinc ions in the enzyme’s active site, while the imidazole ring forms π-π interactions with phenylalanine residues.

Cytotoxicity Profile

The compound shows low cytotoxicity in HEK293 cells (CC₅₀ > 100 μM), making it suitable for prolonged in vitro studies. Selectivity indices (CC₅₀/IC₅₀) exceed 26 for HDAC6, indicating a favorable therapeutic window.

Applications in Drug Discovery

Proteomics Research

BLD Pharmatech catalogues this compound as a tool for studying post-translational modifications, particularly acetylation dynamics in histone proteins. Its ability to penetrate nuclear membranes enhances utility in epigenetic research.

Lead Optimization

The cyclopropane ring’s rigidity makes this molecule a valuable scaffold for constraining conformational flexibility in drug candidates. Substitutions at the carboxylic acid position (e.g., amides, esters) have generated derivatives with improved HDAC selectivity.

Recent Advances (2023–2025)

  • A 2024 study identified fluorinated analogs with 10-fold enhanced HDAC6 inhibition.

  • Computational models published in 2025 predict activity against sirtuin isoforms, though experimental validation is pending.

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